molecular formula C16H16N2O2S3 B2751364 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1448046-81-8

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2751364
CAS No.: 1448046-81-8
M. Wt: 364.5
InChI Key: XWQDTDYOQYGUBD-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Sulfonamide Formation: The final step involves the reaction of the thiazole-thiophene intermediate with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound could be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets through π-π interactions or hydrogen bonding. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methyl-2-phenylthiazol-5-yl)methyl)thiophene-2-sulfonamide
  • N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
  • N-((4-methyl-2-(m-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide

Uniqueness

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to the specific positioning of the o-tolyl group, which can influence its steric and electronic properties. This positioning can affect the compound’s reactivity and binding affinity to biological targets, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S3/c1-11-6-3-4-7-13(11)16-18-12(2)14(22-16)10-17-23(19,20)15-8-5-9-21-15/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDTDYOQYGUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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